molecular formula C15H24N4O3 B1453219 Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate CAS No. 1256627-84-5

Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate

Cat. No. B1453219
CAS RN: 1256627-84-5
M. Wt: 308.38 g/mol
InChI Key: HFRXEZZJRSNHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate, such as its melting point, boiling point, and density, are not provided in the retrieved sources .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent . It may offer therapeutic benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or degeneration. Research suggests that derivatives of this compound could be developed to prevent or slow disease progression in conditions like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions characterized by inflammation of the nervous system. It could be particularly useful in managing diseases where inflammation plays a key role, such as multiple sclerosis and encephalitis .

Antiviral Activity

Pyrimidine derivatives, including Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate, have shown promise in antiviral research. They could be used to develop treatments for viral infections, potentially offering a new class of antiviral drugs .

Anticancer Research

This compound may have applications in anticancer research due to its potential to inhibit the growth of cancer cells. It could lead to the development of novel chemotherapy agents, particularly for cancers where pyrimidine metabolism plays a significant role .

Antioxidant Properties

The antioxidant properties of this compound suggest it could be used to combat oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Antimicrobial Agent

Research indicates that this compound could serve as a base for creating antimicrobial agents. It could be particularly effective against bacteria that are resistant to current antibiotics, thus addressing a critical need in infectious disease treatment .

Agricultural Applications

In agriculture, this compound could be utilized to develop new pesticides or herbicides. Its chemical properties might be effective in controlling pests or weeds that threaten crops.

Industrial Applications

The industrial sector could benefit from the chemical properties of this compound in the synthesis of various materials. For example, it could be used in the production of polymers or as a catalyst in chemical reactions.

properties

IUPAC Name

ethyl 4-methyl-2-(3-morpholin-4-ylpropylamino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-3-22-14(20)13-11-17-15(18-12(13)2)16-5-4-6-19-7-9-21-10-8-19/h11H,3-10H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXEZZJRSNHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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